2-Methyl-7-[pyridin-3-yl(pyridin-2-ylamino)methyl]quinolin-8-ol
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Overview
Description
2-Methyl-7-[pyridin-3-yl(pyridin-2-ylamino)methyl]quinolin-8-ol is a complex organic compound featuring a quinoline core substituted with pyridine and amino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-7-[pyridin-3-yl(pyridin-2-ylamino)methyl]quinolin-8-ol typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Substitution Reactions:
Amination and Pyridine Substitution: The pyridin-3-yl and pyridin-2-ylamino groups can be introduced through nucleophilic substitution reactions. This involves the reaction of the quinoline derivative with pyridine derivatives under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography would be essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group on the quinoline ring, forming quinone derivatives.
Reduction: Reduction of the nitro groups (if present) to amines can be achieved using hydrogenation or metal hydrides.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are typical reducing agents.
Substitution: Friedel-Crafts alkylation or acylation reactions often use aluminum chloride (AlCl₃) as a catalyst.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce various amine-substituted quinoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-Methyl-7-[pyridin-3-yl(pyridin-2-ylamino)methyl]quinolin-8-ol is used as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in organic synthesis.
Biology
In biological research, this compound is studied for its potential as an inhibitor of certain enzymes or receptors, making it a candidate for drug development. Its ability to interact with biological macromolecules is of particular interest.
Medicine
Medically, derivatives of this compound are explored for their antimicrobial, anticancer, and anti-inflammatory properties. The presence of the quinoline and pyridine moieties is crucial for these biological activities.
Industry
Industrially, this compound can be used in the development of new materials, such as organic semiconductors or dyes, due to its unique electronic properties.
Mechanism of Action
The mechanism by which 2-Methyl-7-[pyridin-3-yl(pyridin-2-ylamino)methyl]quinolin-8-ol exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The compound’s structure allows it to participate in hydrogen bonding and π-π interactions, which are critical for its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds like chloroquine and quinine, which are well-known for their antimalarial activity.
Pyridine Derivatives: Nicotinamide and pyridoxine, which are essential vitamins with various biological roles.
Uniqueness
2-Methyl-7-[pyridin-3-yl(pyridin-2-ylamino)methyl]quinolin-8-ol is unique due to its combined quinoline and pyridine structures, which confer distinct electronic and steric properties. This dual functionality enhances its versatility in forming complexes and interacting with biological targets, making it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
2-methyl-7-[pyridin-3-yl-(pyridin-2-ylamino)methyl]quinolin-8-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O/c1-14-7-8-15-9-10-17(21(26)20(15)24-14)19(16-5-4-11-22-13-16)25-18-6-2-3-12-23-18/h2-13,19,26H,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFMIIQLTLSPRQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=CC(=C2O)C(C3=CN=CC=C3)NC4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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